PROTAC NR-7h -

PROTAC NR-7h

Catalog Number: EVT-15273334
CAS Number:
Molecular Formula: C48H50BrF2N9O8
Molecular Weight: 998.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases, classified under the category of proteolysis targeting chimeras (PROTACs). It exhibits a degradation concentration (DC50) of less than 50 nanomolar, indicating its high efficacy in degrading these targets without significantly affecting other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2. The compound is noted for its ability to inhibit the phosphorylation of MK2 in various cellular contexts and demonstrates antiviral activity against the Mayaro virus in human dermal fibroblasts and HeLa cells .

Source and Classification

PROTAC NR-7h is sourced from research institutions focused on drug discovery and development, particularly in the context of cancer therapy and viral infections. It belongs to a class of small molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. The compound's design leverages ligands that bind to E3 ubiquitin ligases, specifically cereblon (CRBN) and von Hippel-Lindau (VHL), facilitating the selective degradation of target proteins .

Synthesis Analysis

The synthesis of PROTAC NR-7h involves several steps, primarily utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key reaction mechanism. The general method includes:

  1. Preparation of Alkyne and Azide Components: The alkyne is typically synthesized from precursor compounds, while azides are derived from various amine derivatives.
  2. CuAAC Reaction: The alkyne and azide are combined in a reaction mixture containing copper sulfate, sodium ascorbate, and solvents such as water and tert-butanol. This mixture is sonicated briefly before being stirred at room temperature overnight.
  3. Purification: Post-reaction, the crude product is purified using flash column chromatography to isolate the desired PROTAC compound .
Molecular Structure Analysis

The molecular structure of PROTAC NR-7h can be described by its chemical formula C48H50BrF2N9O8C_{48}H_{50}BrF_2N_9O_8 with a molecular weight of approximately 998.87 g/mol. The structure features multiple functional groups that facilitate binding to both the target protein (p38α/β) and the E3 ligase .

Structural Data

  • CAS Number: 2550399-06-7
  • InChI Key: BEMLUUUHZPFCBS-UHFFFAOYSA-N
  • SMILES Representation: FC1=CC(F)=C(COC2=C(Br)C(N(C3=C(C)C=CC(C(NCCCCC4=CN(CCCC(NCCCCNC5=CC=CC(C(N6C7C(NC(CC7)=O)=O)=O)=C5C6=O)=O)N=N4)=O)=C3)C(C)=C2)=O)C=C1
Chemical Reactions Analysis

PROTAC NR-7h primarily engages in reactions that lead to the ubiquitination and subsequent degradation of its target proteins. The mechanism involves:

  1. Binding to Target Protein: The compound binds to p38α or p38β through specific interactions facilitated by its functional groups.
  2. Recruitment of E3 Ligase: Once bound to the target protein, NR-7h simultaneously binds to an E3 ligase (such as CRBN), promoting the ubiquitination of the target.
  3. Proteasomal Degradation: The ubiquitinated target protein is then recognized by the proteasome for degradation .
Mechanism of Action

The mechanism of action for PROTAC NR-7h involves a unique bifunctional approach where one end of the molecule selectively binds to p38α or p38β while the other end binds to an E3 ligase. This dual binding facilitates:

  • Ubiquitination: The proximity induced by PROTAC allows for efficient ubiquitination of the target protein.
  • Degradation Pathway Activation: Following ubiquitination, the target protein is directed towards proteasomal degradation, effectively reducing its cellular levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Purity: ≥97% (HPLC)
  • Storage Conditions: Recommended storage at -20°C
  • Solubility: Soluble in DMSO at concentrations up to 100 mM.

Chemical Properties

  • Molecular Weight: 998.87 g/mol
  • Formula: C48H50BrF2N9O8
  • Stability: Stability studies indicate that PROTAC NR-7h maintains its integrity under specified storage conditions .
Applications

PROTAC NR-7h has significant potential applications in scientific research, particularly in:

  1. Cancer Therapy: By selectively degrading oncogenic kinases like p38α and p38β, it may offer new avenues for treating cancers where these pathways are dysregulated.
  2. Viral Infections: Its ability to impair viral replication suggests potential use in antiviral therapies, specifically against viruses like Mayaro virus.
  3. Biological Research Tools: As a research reagent, it aids in studying protein function through targeted degradation methodologies .
Introduction to PROTAC NR-7h in Targeted Protein Degradation

Role of PROTACs in Modern Chemical Biology and Therapeutics

PROteolysis TArgeting Chimeras (PROTACs) represent a transformative approach in chemical biology and therapeutic development. These heterobifunctional molecules consist of three elements: a ligand binding the target protein (POI), a ligand recruiting an E3 ubiquitin ligase, and a chemical linker connecting both moieties. PROTACs exploit the cell’s endogenous ubiquitin-proteasome system (UPS) to induce selective degradation of disease-associated proteins. Upon forming a ternary complex (POI-PROTAC-E3 ligase), the POI is polyubiquitinated and degraded by the 26S proteasome [1] [6].

Unlike traditional small-molecule inhibitors that block protein activity through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism. This catalytic process allows a single PROTAC molecule to degrade multiple target proteins, offering advantages in potency, duration of action, and overcoming drug resistance [4] [8]. By eliminating the entire protein, PROTACs ablate all its functions (enzymatic, scaffolding, or regulatory), making them particularly effective against "undruggable" targets lacking defined active sites [6] [10]. Clinical validation of this approach is demonstrated by ARV-110 (targeting androgen receptor) and ARV-471 (targeting estrogen receptor), which have shown promising results in oncology trials [5] [8].

Table 1: Key Advantages of PROTACs vs. Traditional Inhibitors

PropertyPROTACsTraditional Inhibitors
MechanismEvent-driven degradationOccupancy-driven inhibition
Catalytic EfficiencyYes (reusable)No (stoichiometric binding)
Target ScopeUndruggable proteins, all functions ablatedProteins with defined active sites
Resistance PotentialLow (overcomes mutations/overexpression)High (vulnerable to mutations)

Position of NR-7h Within the p38 MAPK Signaling Pathway

NR-7h is a potent and selective PROTAC degrader targeting the p38α (MAPK14) and p38β (MAPK11) isoforms of the mitogen-activated protein kinase (MAPK) family. Structurally, it comprises:

  • POI Ligand: A p38α/β kinase inhibitor moiety derived from foretinib analogs.
  • E3 Ligand: A cereblon (CRBN)-recruiting thalidomide derivative.
  • Linker: A rigid alkyl-triazole-based spacer optimizing ternary complex formation [2] [10].

p38 MAPKs are stress-activated kinases regulating inflammation, apoptosis, and cellular stress responses. NR-7h achieves isoform-selective degradation by exploiting subtle conformational differences between p38 isoforms. It exhibits a DC₅₀ (half-maximal degradation concentration) of 24 nM for p38α and 48 nM for p38β in cancer cell lines (e.g., T47D, MDA-MB-231) after 24 hours of treatment. Crucially, it spares p38γ, p38δ, JNK, and ERK isoforms even at high concentrations (>1 µM), as confirmed by global proteomic analyses [2] [3]. Functionally, NR-7h phenocopies p38α genetic knockout, suppressing phosphorylation of the downstream kinase MK2 in UV-treated cancer cells and LPS-stimulated macrophages [2] [10].

Table 2: Structural and Functional Profile of NR-7h

PropertySpecification
Chemical FormulaC₄₈H₅₀BrF₂N₉O₈
Molecular Weight998.87 g/mol
E3 LigaseCRBN
Targets Degradedp38α (DC₅₀ = 24 nM), p38β (DC₅₀ = 48 nM)
SelectivityNo degradation of p38γ, p38δ, JNK1/2, ERK1/2 (global proteomics)
Key EffectsInhibits MK2 phosphorylation; impairs viral replication in fibroblasts and HeLa cells

Rationale for Targeting p38α/β Isoforms in Disease Pathogenesis

The p38 MAPK pathway is a central regulator of inflammation, stress responses, and tumor progression. Dysregulation of p38α/β isoforms is implicated in multiple pathologies:

  • Viral Infections: p38α/β phosphorylate viral entry receptors and regulate viral RNA synthesis. Studies show that NR-7h significantly reduces Mayaro virus (MAYV) replication in human dermal fibroblasts (HDFs) and HeLa cells by degrading p38α/β, thereby blocking phosphorylation of host factors essential for viral capsid assembly [3] [9].
  • Oncology: p38α/β drive tumor survival via cytokine production (e.g., TNF-α, IL-1β) and metastasis-promoting matrix metalloproteinases (MMPs). Degrading these isoforms disrupts oncogenic signaling more comprehensively than catalytic inhibition, as demonstrated by NR-7h’s superior efficacy over SB203580 (a p38 inhibitor) in suppressing cancer cell proliferation [5] [10].
  • Autoimmune Disorders: p38α/β activation induces pro-inflammatory cytokines (IL-6, IFN-γ). Traditional inhibitors like losmapimod show clinical benefits in rheumatoid arthritis but suffer from off-target effects. NR-7h’s degradation strategy offers enhanced specificity and sustained pathway suppression [6] [9].

Notably, PROTAC-mediated degradation of p38α/β overcomes limitations of small-molecule inhibitors, such as compensatory kinase activation and limited target residence time. In vivo studies confirm NR-7h’s bioavailability and efficacy in xenograft models, positioning it as a tool for probing p38 biology and a therapeutic candidate [2] [10].

Table 3: Comparative Efficacy of NR-7h vs. p38 Inhibitors in Viral Replication

TreatmentCell TypeViral Yield Reduction (MAYV)Mechanism
NR-7h (1 µM)Human Dermal Fibroblasts>90%p38α/β degradation
SB203580 (10 µM)HeLa Cells60–70%Catalytic inhibition
Losmapimod (10 µM)HDFs65–75%Catalytic inhibition
p38α KnockoutHeLa Cells>95%Genetic ablation

Properties

Product Name

PROTAC NR-7h

IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide

Molecular Formula

C48H50BrF2N9O8

Molecular Weight

998.9 g/mol

InChI

InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64)

InChI Key

BEMLUUUHZPFCBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.